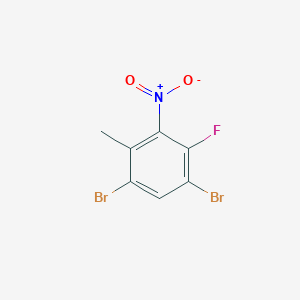

4.6-Dibromo-3-fluoro-2-nitro toluene

Description

Properties

CAS No. |

1427503-00-1 |

|---|---|

Molecular Formula |

C7H4Br2FNO2 |

Molecular Weight |

312.92 g/mol |

IUPAC Name |

1,5-dibromo-2-fluoro-4-methyl-3-nitrobenzene |

InChI |

InChI=1S/C7H4Br2FNO2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,1H3 |

InChI Key |

RVHBGFUENQDSCU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are distinguished by variations in substituent positions, halogen types, or the absence of the methyl group. Key comparisons include:

a) 2,4-Dibromo toluene (C₇H₆Br₂)

- Molecular Weight : 249.93 g/mol .

- Key Differences: The absence of nitro and fluorine substituents reduces polarity and electron-withdrawing effects compared to the target compound. The methyl group in both compounds enhances lipophilicity, but 4,6-Dibromo-3-fluoro-2-nitro toluene’s additional substituents likely increase its logP (octanol-water partition coefficient).

- Applications : 2,4-Dibromo toluene is commercially available as a synthetic intermediate , whereas the target compound’s nitro and fluorine groups may enable specialized reactivity in drug synthesis.

b) 2,5-Dibromo-4-fluoronitrobenzene (C₆H₂Br₂FNO₂)

- Key Differences :

Physicochemical Properties

Predictive modeling, such as molecular dynamics (MD) simulations using GAFF/IPolQ-Mod + LJ-fit or GAFF/RESP force fields, can estimate properties like logPTol/W (toluene/water partition coefficient) . While experimental data for 4,6-Dibromo-3-fluoro-2-nitro toluene are scarce, trends can be inferred:

*Predicted based on substituent contributions to hydrophobicity.

- Solubility : The nitro and fluorine groups in 4,6-Dibromo-3-fluoro-2-nitro toluene enhance polarity but are counterbalanced by bromine and methyl groups, leading to lower aqueous solubility than 2,5-Dibromo-4-fluoronitrobenzene.

- Thermal Stability : Bromine and nitro groups may reduce thermal stability compared to 2,4-Dibromo toluene, which lacks nitro substituents.

Preparation Methods

General Synthetic Strategy

The synthesis of 4.6-Dibromo-3-fluoro-2-nitro toluene generally follows a multi-step approach:

Preparation of Fluoro-Nitrotoluene Intermediate

The precursor 2-fluoro-3-nitrotoluene is a key intermediate for further bromination. Its preparation methods are well documented:

- Fluorination: Replacement of chlorine in 2-chloro-3-nitrotoluene with fluorine using cesium fluoride in dimethyl sulfoxide (DMSO) as solvent. This reaction yields 2-fluoro-3-nitrotoluene as a yellow oil, which is purified by reduced-pressure distillation (boiling point 118–122°C at 15 mmHg).

- Crystalline Form: Recent patents emphasize obtaining a crystalline form of 2-fluoro-3-nitrotoluene to facilitate purification and handling, overcoming difficulties of liquid-phase purification.

Bromination to Introduce Dibromo Substituents

The critical step to obtain 4.6-dibromo substitution involves controlled bromination of the fluoro-nitrotoluene intermediate:

- Reagents: N-Bromosuccinimide (NBS) is commonly used as the brominating agent.

- Acidic Medium: The reaction is carried out in a mixture of trifluoroacetic acid and concentrated sulfuric acid to activate the aromatic ring and control regioselectivity.

- Conditions: The reaction is typically conducted at room temperature (~20°C) for extended periods (e.g., 16 hours) to ensure complete bromination at the desired positions without over-bromination or side reactions.

- Work-up: After reaction completion, the mixture is poured into ice water, stirred, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the dibromo-fluoro-nitrotoluene compound, often as a yellow oil or solid depending on purity.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloro-3-nitrotoluene | Cesium fluoride, DMSO, heat | 2-Fluoro-3-nitrotoluene | High | Purified by reduced-pressure distillation |

| 2 | 2-Fluoro-3-nitrotoluene | N-Bromosuccinimide, trifluoroacetic acid, conc. sulfuric acid, 20°C, 16 h | 4.6-Dibromo-3-fluoro-2-nitrotoluene | High | Extraction and purification steps |

Detailed Reaction Mechanism Insights

- Fluorination: Nucleophilic aromatic substitution where cesium fluoride displaces chlorine on the nitrotoluene ring.

- Bromination: Electrophilic aromatic substitution facilitated by acidic conditions, where bromonium ion generated from NBS selectively attacks positions activated by the electron-withdrawing nitro and fluorine groups.

- The presence of fluorine and nitro groups directs bromination to the 4 and 6 positions due to their electronic effects.

Research Findings and Industrial Relevance

- Patents and literature emphasize the importance of obtaining crystalline intermediates for safer handling and higher yields.

- Use of NBS in acidic media is a reproducible and scalable method for selective dibromination.

- The synthetic route is adaptable for industrial production with optimization of reaction time and reagent ratios to maximize yield and purity.

Summary Table of Key Preparation Methods

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-nitration.

- Use low temperatures during bromination to prevent isomerization.

Basic: How can structural characterization of 4,6-dibromo-3-fluoro-2-nitro toluene be systematically validated?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and splitting patterns. Fluorine coupling (³J ~8 Hz) confirms meta-fluorine placement .

- ¹³C NMR : Look for deshielded carbons adjacent to electronegative groups (e.g., C-Br at ~115 ppm, C-F at ~160 ppm) .

X-ray Crystallography : Resolve substituent positions and bond angles. Heavy atoms (Br, F) enhance diffraction contrast .

Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~330–335 amu) and isotopic patterns from bromine .

Advanced: How can chemometric tools optimize the synthesis of 4,6-dibromo-3-fluoro-2-nitro toluene?

Methodological Answer:

Apply experimental design to refine reaction parameters:

Plackett-Burman Design : Screen variables (e.g., temperature, catalyst ratio, solvent polarity) to identify critical factors .

Central Composite Design (CCD) : Optimize significant variables (e.g., nitration time, fluorination agent concentration) for maximum yield .

Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions (e.g., 55°C nitration, 1.2:1 Br₂/AlBr₃ ratio) .

Q. Data Interpretation :

- Use ANOVA to validate model significance (p < 0.05).

- Confirm reproducibility with triplicate runs.

Advanced: How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

Address discrepancies using:

Isotopic Pattern Analysis : Bromine’s ¹:¹ isotopic ratio in MS data distinguishes it from chlorine .

Decoupling Experiments in NMR : Suppress fluorine coupling to simplify aromatic proton signals .

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .

Case Study :

If nitro group placement is ambiguous, synthesize a deuterated analog to track isotopic shifts in NMR .

Advanced: What environmental fate studies are relevant for 4,6-dibromo-3-fluoro-2-nitro toluene?

Methodological Answer:

Investigate biodegradation and ecotoxicity:

Aerobic/Anaerobic Biodegradation : Use OECD 301/311 assays with activated sludge. Fluorine’s electronegativity may reduce microbial activity .

Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS. Nitro groups increase photoreactivity .

Toxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀). Bromine substituents correlate with higher toxicity .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

Implement hyphenated techniques:

GC-MS/LC-MS : Detect halogenated byproducts (e.g., di- or tri-brominated isomers) with LOD < 0.1 ppm .

Ion Chromatography : Quantify residual nitrate/nitrite from nitration steps .

Headspace SPME-GC : Monitor volatile impurities (e.g., toluene, bromobenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.